3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
“3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are known to exhibit a range of pharmacological effects and are crucial tools for studying the dynamics of intracellular processes .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process of “this compound” is not specified in the available data.Scientific Research Applications
Molecular Structure Analysis
- The molecular structure of pyrazolo[1,5-a]pyrimidines, including variants similar to 3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine, has been analyzed using X-ray diffractometry and theoretical study. These compounds show significant intramolecular and intermolecular interactions, crucial for understanding their chemical properties and potential applications (Frizzo et al., 2009).
Application in Dye Synthesis
- Pyrazolo[1,5-a]pyrimidine derivatives have been utilized in the synthesis of disperse dyes. These dyes have been applied to polyester fibers, indicating the compound's utility in textile industry applications (Ho, 2005).
Regioselective Synthesis
- The compound and its derivatives have been involved in studies focusing on highly regioselective synthesis and bromination, which is important for creating specific molecular structures in pharmaceutical and chemical research (Martins et al., 2009).
Synthesis of Novel Derivatives
- Research has also been conducted on synthesizing various derivatives of pyrazolo[1,5-a]pyrimidines, demonstrating the compound's versatility in creating new chemical entities with potential applications in medicinal and materials chemistry (Elnagdi et al., 1975).
Antimicrobial Activity
- Some studies have focused on synthesizing new pyrazolo[1,5-a]pyrimidine derivatives and evaluating their antimicrobial activity, suggesting potential pharmaceutical applications (Konda et al., 2022).
Mechanism of Action
Target of Action
The primary target of the compound 3-Chloro-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption can lead to the arrest of the cell cycle, preventing the cells from dividing and proliferating .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is the significant inhibition of cell proliferation . This is achieved through the induction of cell cycle arrest and apoptosis within the cells .
properties
IUPAC Name |
3-chloro-2-methyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3S/c1-7-10(12)11-13-5-4-8(15(11)14-7)9-3-2-6-16-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVGOFVUIFIJCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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